6-methyl-3-(pyridin-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-3-(pyridin-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione is a heterocyclic compound that features a pyridine ring fused with a pyrimidine and triazine ring system
Preparation Methods
The synthesis of 6-methyl-3-(pyridin-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the cyclization of appropriate pyridine and pyrimidine derivatives under specific conditions. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity, often utilizing catalysts and controlled reaction environments .
Chemical Reactions Analysis
6-methyl-3-(pyridin-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where the nitrogen atoms are present. .
Scientific Research Applications
6-methyl-3-(pyridin-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 6-methyl-3-(pyridin-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can vary depending on the specific biological context and the target molecules .
Comparison with Similar Compounds
Similar compounds to 6-methyl-3-(pyridin-2-yl)pyrimido[5,4-e][1,2,4]triazine-5,7(6H,8H)-dione include other pyrimidine and triazine derivatives. These compounds often share similar structural features but may differ in their substituents, leading to variations in their chemical and biological properties. Some examples include:
Properties
IUPAC Name |
6-methyl-3-pyridin-2-yl-8H-pyrimido[5,4-e][1,2,4]triazine-5,7-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N6O2/c1-17-10(18)7-9(14-11(17)19)16-15-8(13-7)6-4-2-3-5-12-6/h2-5H,1H3,(H,14,16,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBRNFEOSBIPBFJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=C(NC1=O)N=NC(=N2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.